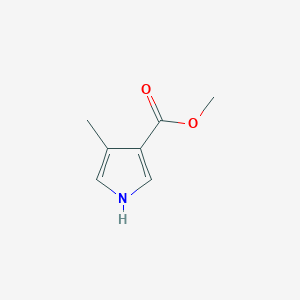

![molecular formula C7H6N2S B1283511 Thieno[2,3-c]pyridin-3-amine CAS No. 63326-75-0](/img/structure/B1283511.png)

Thieno[2,3-c]pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

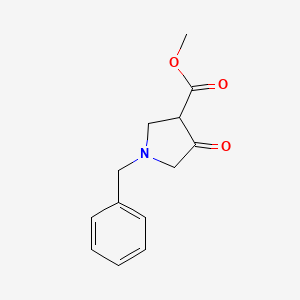

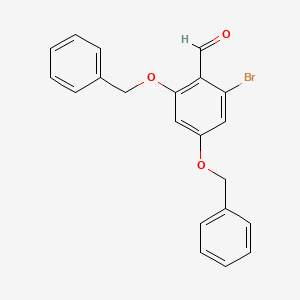

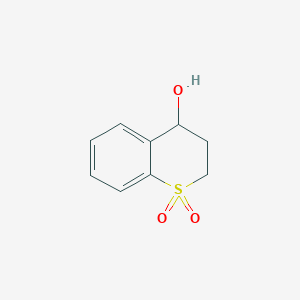

Thieno[2,3-c]pyridin-3-amine is a useful research compound. Its molecular formula is C7H6N2S and its molecular weight is 150.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biologically Significant Derivatives and Sensing Materials

Derivatives of compounds like Thieno[2,3-c]pyridin-3-amine play a critical role in the domain of organic chemistry, especially as recognition units for creating optical sensors due to their biological significance. The ability of these derivatives to form both coordination and hydrogen bonds renders them ideal for usage as sensing probes in various applications (Jindal & Kaur, 2021).

Amine-Functionalized Sorbents for Environmental Applications

Amine-functionalized compounds, similar to this compound, are gaining attention for their potential in environmental remediation, particularly for the removal of persistent and harmful substances like Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. The removal process involves a combination of electrostatic interactions, hydrophobic interactions, and the morphological properties of the sorbents (Ateia et al., 2019).

Pharmaceutical and Medicinal Chemistry

In the field of medicinal and pharmaceutical chemistry, this compound and its derivatives are highly valued. For instance, pyranopyrimidine derivatives, which share structural similarities with this compound, are recognized for their broad synthetic applications and bioavailability, making them key precursors in drug development. The synthesis of these compounds often employs innovative techniques involving hybrid catalysts, showcasing the compound's versatility in pharmaceutical synthesis (Parmar et al., 2023).

Catalysis and Chemical Synthesis

This compound derivatives are also pivotal in catalysis and chemical synthesis. For example, the development of recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions employs amines like this compound, indicating their importance in advancing green chemistry and sustainable practices (Kantam et al., 2013).

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

Thieno[2,3-c]pyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been identified as a potent inhibitor of glycogen synthase kinase 3β (GSK-3β), an enzyme involved in the regulation of various cellular processes, including glycogen metabolism and cell signaling pathways . The interaction between this compound and GSK-3β involves binding to the active site of the enzyme, thereby inhibiting its activity and modulating downstream signaling pathways.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival . Additionally, this compound has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, this compound inhibits GSK-3β by binding to its active site, which prevents the enzyme from phosphorylating its substrates . This inhibition results in the modulation of various signaling pathways and gene expression patterns, ultimately affecting cellular processes such as proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of target enzymes and prolonged modulation of cellular processes . Degradation of the compound over time can lead to a decrease in its efficacy, highlighting the importance of optimizing storage and handling conditions in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which limit its therapeutic potential . These findings underscore the importance of determining the optimal dosage range for achieving therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, this compound has been shown to inhibit enzymes involved in glycolysis and gluconeogenesis, leading to changes in glucose metabolism and energy production . These effects on metabolic pathways highlight the potential of this compound as a therapeutic agent for metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, allowing for its accumulation in specific cellular compartments . Additionally, this compound can interact with binding proteins that facilitate its distribution within tissues, influencing its localization and activity . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall efficacy as a therapeutic agent . For example, the accumulation of this compound in the nucleus can enhance its ability to modulate gene expression and cell signaling pathways, while its localization in the mitochondria can affect cellular metabolism and energy production .

Propriétés

IUPAC Name |

thieno[2,3-c]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-6-4-10-7-3-9-2-1-5(6)7/h1-4H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLKZQFXAXDCPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571761 |

Source

|

| Record name | Thieno[2,3-c]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63326-75-0 |

Source

|

| Record name | Thieno[2,3-c]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)